molecular formula C12H8FN5OS B2854475 C12H8FN5OS CAS No. 1788830-47-6

C12H8FN5OS

Cat. No. B2854475
CAS RN: 1788830-47-6
M. Wt: 289.29
InChI Key: ZINBACSIRHAZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C12H8FN5OS, also known as 2-(1H-tetrazol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of oxadiazole derivatives and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of C12H8FN5OS is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
C12H8FN5OS has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of COX-2. C12H8FN5OS has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to reduce pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of C12H8FN5OS is its potential pharmacological properties, which make it a promising candidate for the development of new drugs for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its pharmacological properties. Additionally, its potential toxicity and side effects need to be thoroughly investigated before its clinical application.

Future Directions

There are several future directions for the research of C12H8FN5OS. One direction is to investigate its mechanism of action in more detail to optimize its pharmacological properties. Another direction is to study its potential toxicity and side effects to ensure its safety for clinical use. Additionally, its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases, should be further explored. Finally, the development of new synthetic methods for C12H8FN5OS may lead to the discovery of more potent derivatives.

Synthesis Methods

C12H8FN5OS can be synthesized through various methods, including the reaction of 4-fluorobenzonitrile with hydrazine hydrate, followed by the reaction with carbon disulfide and sodium hydroxide. Another method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate, followed by the reaction with carbon disulfide and sodium hydroxide.

Scientific Research Applications

C12H8FN5OS has been extensively studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and anti-cancer activities. It has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models. C12H8FN5OS has also been found to induce apoptosis in cancer cells and inhibit tumor growth.

properties

IUPAC Name

5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN5OS/c13-8-3-1-7(2-4-8)9-10(17-18-16-9)11(19)15-12-14-5-6-20-12/h1-6H,(H,14,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINBACSIRHAZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=C2C(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C12H8FN5OS

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